molecular formula C7H4N4 B1412344 Pyrazolo[1,5-a]pyrimidine-7-carbonitrile CAS No. 1803597-11-6

Pyrazolo[1,5-a]pyrimidine-7-carbonitrile

Cat. No. B1412344
CAS RN: 1803597-11-6
M. Wt: 144.13 g/mol
InChI Key: LELLEGSADJKDQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrazolo[1,5-a]pyrimidine derivatives are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry . They have attracted a great deal of attention in material science due to their significant photophysical properties . They are considered as a key structural motif in many vital applications .


Synthesis Analysis

The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . A chemical set in excess of 400 compounds was synthesized to give 3,6,7-substituted pyrazolo[1,5-a]pyrimidinecarboxamides .


Molecular Structure Analysis

The Pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The structure of the synthesized molecules was performed through IR, MASS, 1H-NMR, 13C-NMR spectroscopy .


Chemical Reactions Analysis

The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents and develop processes that prevent or reduce waste production .


Physical And Chemical Properties Analysis

For the physical and chemical properties of Pyrazolo[1,5-a]pyrimidine-7-carbonitrile, you may refer to the PubChem database .

Scientific Research Applications

Tumor Imaging and Diagnosis

Pyrazolo[1,5-a]pyrimidine derivatives have been explored for their application in tumor imaging. For instance, a study by Xu et al. (2012) synthesized an ^18F-labeled pyrazolo[1,5-a]pyrimidine derivative for positron emission tomography (PET) imaging of tumors. The compound showed high stability and significant accumulation in tumor tissues in mice models, making it a potential candidate for tumor detection (Xu et al., 2012).

Antimicrobial Activity

Pyrazolo[1,5-a]pyrimidine derivatives also demonstrate antimicrobial properties. Deshmukh et al. (2016) synthesized a series of new pyrazolo[1,5-a]pyrimidine derivatives and evaluated their antimicrobial activity. The compounds showed promising results, highlighting their potential in antimicrobial drug development (Deshmukh et al., 2016).

Antitumor Activity

Several studies have been conducted on the antitumor properties of pyrazolo[1,5-a]pyrimidine derivatives. Abdel‐Latif et al. (2016) synthesized new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives and found that some compounds exhibited significant cytotoxicity against human laryngeal carcinoma cells (Abdel‐Latif et al., 2016). Additionally, El-Enany et al. (2011) reported the synthesis of pyrazolo[1,5-a]pyrimidine derivatives with potent in vitro activity against human colon tumor cell lines (El-Enany et al., 2011).

Mechanism of Action

Target of Action

Pyrazolo[1,5-a]pyrimidine-7-carbonitrile is a compound that has been identified as a strategic compound for optical applications . It has been found to have potential targets in the field of cancer therapeutics .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to changes in their functionIt is known that pyrazolo[1,5-a]pyrimidines can mimic hinge region binding interactions in kinase active sites due to their structural resemblance to the adenine ring of atp . This suggests that this compound may interact with its targets in a similar manner.

Biochemical Pathways

It is known that pyrazolo[1,5-a]pyrimidines, in general, have a wide range of biological and pharmacological importance . They have been found to exhibit activities such as anti-inflammatory, anti-tumor, antimycobacterial, anti-viral, antitrypanosomal, and antischistosomal . This suggests that this compound may affect multiple biochemical pathways leading to these effects.

Pharmacokinetics

It is known that pyrazolo[1,5-a]pyrimidines, in general, have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and tunable photophysical properties . This suggests that this compound may have similar properties.

Result of Action

It is known that pyrazolo[1,5-a]pyrimidines, in general, have been found to exhibit superior cytotoxic activities against certain cancer cells . This suggests that this compound may have similar effects.

Action Environment

It is known that the synthesis of pyrazolo[1,5-a]pyrimidines, in general, can be influenced by environmental factors such as the use of deep eutectic solvents, which provide several advantages such as a benign environment, high yield, scalability, and simple work-up procedure . This suggests that similar environmental factors may influence the action, efficacy, and stability of this compound.

Safety and Hazards

For safety and hazards information, you may refer to the safety data sheet . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

Future Directions

The current advances in the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines highlight their anticancer potential and enzymatic inhibitory activity, which could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core . The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications .

Biochemical Analysis

Biochemical Properties

Pyrazolo[1,5-a]pyrimidine-7-carbonitrile plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a key role in cell signaling pathways. By inhibiting these kinases, this compound can modulate cellular processes such as proliferation, differentiation, and apoptosis . Additionally, it can bind to specific receptors on the cell surface, altering their signaling and leading to changes in cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to affect the MAPK/ERK pathway, which is involved in cell growth and survival . By altering the activity of this pathway, the compound can induce changes in gene expression that promote or inhibit cell proliferation. Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes, leading to alterations in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. This compound can bind to the active site of enzymes, preventing their normal function and thereby altering cellular processes . Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis . These interactions can lead to changes in cellular behavior, such as increased or decreased proliferation, apoptosis, and differentiation.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can vary depending on the duration of exposure and the specific cellular context. For instance, prolonged exposure to this compound can lead to sustained inhibition of kinase activity, resulting in long-term changes in cell signaling and gene expression . Additionally, the compound’s stability and activity can be influenced by factors such as temperature, pH, and the presence of other biomolecules .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At low doses, the compound may exhibit minimal toxicity and primarily modulate specific cellular pathways . At higher doses, this compound can induce toxic effects, such as liver damage, renal dysfunction, and hematological abnormalities . These adverse effects are likely due to the compound’s interaction with multiple biomolecules and the disruption of essential cellular processes. Therefore, careful dosage optimization is crucial for maximizing the therapeutic potential of this compound while minimizing its toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can have different biological activities and may contribute to the overall effects of the compound. Additionally, this compound can influence metabolic flux by interacting with key metabolic enzymes, such as those involved in glycolysis and the citric acid cycle. These interactions can lead to changes in metabolite levels and energy production, affecting cellular function and viability.

properties

IUPAC Name

pyrazolo[1,5-a]pyrimidine-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4/c8-5-6-1-3-9-7-2-4-10-11(6)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LELLEGSADJKDQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=CC=N2)N=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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